molecular formula C16H16O B12885890 1,4,6,9-Tetramethyldibenzo[b,d]furan CAS No. 62787-22-8

1,4,6,9-Tetramethyldibenzo[b,d]furan

Katalognummer: B12885890
CAS-Nummer: 62787-22-8
Molekulargewicht: 224.30 g/mol
InChI-Schlüssel: YWFJFLMGMSOMOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4,6,9-Tetramethyldibenzo[b,d]furan is a heterocyclic organic compound that belongs to the class of dibenzofurans It is characterized by the presence of two benzene rings fused to a central furan ring, with four methyl groups attached at the 1, 4, 6, and 9 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,6,9-Tetramethyldibenzo[b,d]furan can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the acid-catalyzed cyclization of 1,4-diones to furans is a well-known method . Catalysts such as sulfuric acid, phosphorus (V) oxide, zinc chloride, and amberlyst 15 are frequently used in these reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1,4,6,9-Tetramethyldibenzo[b,d]furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions, such as halogenation and nitration, can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like bromine, chlorine, and nitric acid are employed for halogenation and nitration reactions.

Major Products

The major products formed from these reactions include various substituted dibenzofurans, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1,4,6,9-Tetramethyldibenzo[b,d]furan has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,4,6,9-Tetramethyldibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting cytotoxic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,4,6,9-Tetramethyldibenzo[b,d]furan is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of four methyl groups enhances its stability and alters its reactivity compared to unsubstituted dibenzofuran and other derivatives .

Eigenschaften

CAS-Nummer

62787-22-8

Molekularformel

C16H16O

Molekulargewicht

224.30 g/mol

IUPAC-Name

1,4,6,9-tetramethyldibenzofuran

InChI

InChI=1S/C16H16O/c1-9-5-7-11(3)15-13(9)14-10(2)6-8-12(4)16(14)17-15/h5-8H,1-4H3

InChI-Schlüssel

YWFJFLMGMSOMOV-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C3=C(C=CC(=C3OC2=C(C=C1)C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.